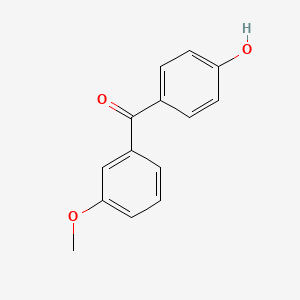

(4-hydroxyphenyl)(3-methoxyphenyl)methanone

説明

Synthesis Analysis

The synthesis of derivatives similar to "(4-hydroxyphenyl)(3-methoxyphenyl)methanone" often involves reactions under reflux conditions with specific catalysts. For example, the synthesis of related compounds has been achieved using a mixture of specific ketones, aldehydes, N-methylthiourea, and concentrated hydrochloric acid in ethanol, heated under reflux, indicating a versatile approach to incorporating various substituents into the phenyl rings (Chaudhari, 2012).

Molecular Structure Analysis

Structural investigations of similar molecules have been conducted using single-crystal X-ray diffraction, revealing detailed insights into their crystalline forms. For instance, one study detailed the monoclinic system and space group of a related compound, highlighting the conformational disorder within the methoxy groups and the non-planar nature of the pyrimidine ring, which forms dihedral angles with adjacent phenyl rings, underpinning the complex intermolecular interactions such as weak C–H...O hydrogen bonding (Akkurt et al., 2003).

Chemical Reactions and Properties

Reactions of phenylmethanone derivatives with various reagents lead to a plethora of compounds showing a range of biological activities. For instance, the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions produced derivatives that underwent additional reactions like bromination and demethylation, showcasing the chemical versatility and reactivity of the core methanone structure towards synthesizing compounds with potential biological activities (Nye et al., 2013).

Physical Properties Analysis

The physical properties of phenylmethanone derivatives have been characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry, in addition to elemental analysis and single crystal X-ray diffraction. These studies provide comprehensive information on the molecular geometry, electronic structure, and intermolecular forces, which are crucial for understanding the physical behavior of these compounds in different environments (Zheng-min, 2009).

Chemical Properties Analysis

Phenylmethanone derivatives exhibit a range of chemical properties, including antimicrobial and antitumor activities, attributed to their structural features. For example, compounds synthesized from (4-hydroxyphenyl)(3-methoxyphenyl)methanone analogs have shown significant inhibitory effects on various cancer cell lines and microbial strains, highlighting their potential as therapeutic agents. The specific functional groups and their positions on the phenyl rings play a crucial role in their biological activity, with studies demonstrating how modifications can enhance or diminish their efficacy (Bhole & Bhusari, 2011).

科学的研究の応用

Synthesis and Chemical Properties

(4-hydroxyphenyl)(3-methoxyphenyl)methanone has been utilized in various synthesis and chemical studies due to its interesting chemical properties. For instance, a convenient two-step one-pot electrochemical synthesis method has been developed to create novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties using a similar compound as the starting material (Largeron & Fleury, 1998). Additionally, the environmental fate and behaviour of benzophenone-8, a compound with structural similarities, has been thoroughly investigated, revealing significant reactivity towards free available chlorine and extreme photo-stability (Santos & Esteves da Silva, 2019).

Biological and Pharmacological Applications

This compound has also been explored for its biological and pharmacological potential. For example, novel aryl-naphthyl methanone derivatives have been designed and synthesized for their herbicidal activity, targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a vital enzyme in herbicide discovery (Fu et al., 2019). Another study synthesized and evaluated (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives for their antimicrobial activity, demonstrating some compounds' interesting antimicrobial potential (Chaudhari, 2012).

Antioxidant and Anticancer Properties

The antioxidant properties of derivatives of this compound have been extensively studied. Synthesis and antioxidant properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives have shown that these compounds exhibit effective antioxidant power, with some being more potent antioxidants and radical scavengers than standard antioxidant compounds (Çetinkaya et al., 2012). Moreover, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has been found to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in human leukemia HL-60 cells, highlighting its potential as a promising anticancer therapeutic agent (Magalhães et al., 2013).

Environmental and Material Science Applications

The environmental fate and behavior of related compounds, such as benzophenone-8, have been explored to understand their impact on water treatment processes and potential environmental hazards. These studies provide valuable insights into the degradation pathways and stability of such compounds under various environmental conditions (Santos & Esteves da Silva, 2019).

特性

IUPAC Name |

(4-hydroxyphenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYZLABLTLYZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxyphenyl)(3-methoxyphenyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)

![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5539601.png)

![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)